An In-depth Technical Guide to the Electronic Structure and Bonding Characteristics of Barium Hydride (BaH₂)
An In-depth Technical Guide to the Electronic Structure and Bonding Characteristics of Barium Hydride (BaH₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium hydride (BaH₂) is a saline hydride that has garnered significant interest due to its potential applications in hydrogen storage and as a solid-state electrolyte. A thorough understanding of its electronic structure and bonding characteristics is paramount for the rational design and development of novel materials in these and other fields. This technical guide provides a comprehensive overview of the core electronic and bonding properties of BaH₂, detailing the experimental and computational methodologies used for its characterization and presenting key quantitative data in a clear, accessible format.
Electronic Structure and Bonding
Barium hydride is a member of the alkaline earth metal hydrides and exhibits predominantly ionic bonding.[1] The large electronegativity difference between barium (0.89) and hydrogen (2.20) facilitates the transfer of the two valence electrons from the barium atom to the two hydrogen atoms, forming a Ba²⁺ cation and two H⁻ anions.[1] This results in a stable electronic configuration for all constituent ions: Ba²⁺ attains the electron configuration of the noble gas Xenon, while the hydride ions (H⁻) achieve the configuration of Helium.[1]
Molecular Geometry: A Departure from VSEPR Theory
Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts the geometry of molecules based on minimizing electrostatic repulsion between electron pairs, BaH₂ would be expected to have a linear structure, as the central barium atom has two bonding pairs and no lone pairs of electrons. However, sophisticated computational studies have revealed that gaseous BaH₂ is, in fact, a bent molecule with an H-Ba-H bond angle of approximately 120°.[2][3]
This deviation from the simple VSEPR model is attributed to two primary factors:
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d-Orbital Contribution: The (n-1)d orbitals of the barium atom, which are close in energy to the valence s and p orbitals, participate in the bonding. This d-orbital involvement stabilizes a bent geometry.[2][3]
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Core-Polarization Effects: The interaction between the core electrons of the large barium cation and the electron clouds of the hydride anions also contributes to the stabilization of the bent structure.[2][3]
Crystal Structure
In the solid state, barium hydride crystallizes in an orthorhombic system with the Pnma space group.[4][5] This is a cotunnite-type structure. In this arrangement, each Ba²⁺ ion is coordinated to nine H⁻ ions.[4][5] The hydride ions occupy two distinct crystallographic sites, leading to a range of Ba-H bond distances.[4]
Quantitative Data
The following table summarizes key quantitative data for Barium Hydride, compiled from various experimental and computational studies.
| Property | Value | Citation(s) |
| Molar Mass | 139.343 g/mol | [1] |
| Appearance | White to gray crystalline solid | [1] |
| Density | 4.16 g/cm³ | [1] |
| Decomposition Temperature | 675 °C | [1] |
| Crystal System | Orthorhombic | [4][5] |
| Space Group | Pnma | [4][5] |
| Gaseous H-Ba-H Bond Angle | ~120° | [2][3] |
| Ba-H Bond Distance Range | 2.61 - 3.02 Å | [4] |
| Ionic Character | > 80% | [1] |
Experimental Protocols
The characterization of the electronic structure and bonding of BaH₂ relies on a combination of experimental and computational techniques.
Synthesis of Polycrystalline BaH₂
A common method for the synthesis of polycrystalline barium hydride is the direct reaction of elemental barium with hydrogen gas at elevated temperatures.
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Procedure: Finely divided barium metal is placed in a reaction vessel. The vessel is then heated to between 150-200 °C under a hydrogen gas atmosphere.[1]
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Reaction: Ba (s) + H₂ (g) → BaH₂ (s)
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Purity: The resulting product is a white to gray powder. Due to its high reactivity with air and moisture, all handling and storage of BaH₂ must be performed under an inert atmosphere (e.g., in a glovebox).[1]
X-ray and Neutron Diffraction
X-ray and neutron diffraction are the primary experimental techniques used to determine the crystal structure of BaH₂.
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Sample Preparation: For neutron diffraction studies, deuterated barium hydride (BaD₂) is often used. This is because the incoherent neutron scattering cross-section of hydrogen is very large, which can lead to high background noise. Deuterium has a much smaller incoherent scattering cross-section, resulting in better quality diffraction patterns. Samples are typically handled in an inert atmosphere and sealed in a sample holder to prevent reaction with air.
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Instrumentation:
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X-ray Diffraction (XRD): A laboratory or synchrotron X-ray source is used. The powdered sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles.
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Neutron Powder Diffraction (NPD): A beam of neutrons from a nuclear reactor or spallation source is used. The powdered sample is placed in the neutron beam, and the scattered neutrons are detected.
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Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a model of the crystal structure, to the experimental data. By refining various parameters in the model (e.g., lattice parameters, atomic positions, and thermal parameters), a detailed and accurate crystal structure can be obtained.
Computational Chemistry Methods
Ab initio (from first principles) computational methods are essential for understanding the electronic structure and bonding in BaH₂, particularly the origin of its bent geometry.
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Density Functional Theory (DFT): DFT is a widely used computational quantum mechanical modeling method. For BaH₂, calculations often employ hybrid functionals, such as B3LYP, which have been shown to perform well for alkaline earth hydrides. The choice of basis set, which is a set of mathematical functions used to describe the electronic orbitals, is also crucial for obtaining accurate results.
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Coupled-Cluster (CC) Theory: Coupled-cluster methods are highly accurate ab initio techniques that provide a more rigorous treatment of electron correlation than DFT. These methods are computationally more expensive but can provide benchmark results for properties like molecular geometry and bond energies.
Visualizations
The following diagrams illustrate key concepts related to the electronic structure and bonding of BaH₂.
Caption: Logical workflow for determining BaH₂ electronic structure.
Conclusion
The electronic structure and bonding of barium hydride are characterized by a predominantly ionic nature, resulting from the transfer of electrons from barium to hydrogen. While its solid-state crystal structure is well-defined as orthorhombic, its gaseous molecular geometry presents a fascinating case where the involvement of d-orbitals and core-polarization effects leads to a bent structure, a deviation from the predictions of simple VSEPR theory. A combination of advanced experimental techniques, such as neutron diffraction, and high-level computational methods is crucial for a comprehensive understanding of this important material. This detailed knowledge is essential for the continued development of BaH₂-based materials for a range of technological applications.
